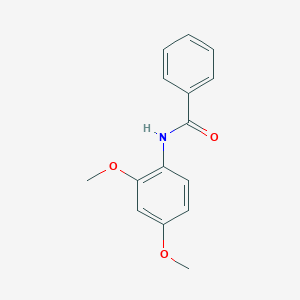
N-(2,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)benzamide, also known as Dimebon, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Dimebon was initially developed as an antihistamine drug, but its use was discontinued due to its lack of efficacy. However, recent studies have shown that Dimebon has neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of N-(2,4-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N-(2,4-dimethoxyphenyl)benzamide has been shown to enhance the activity of the NMDA receptor and inhibit the activity of the voltage-gated potassium channel, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial permeability transition, the reduction of oxidative stress, and the modulation of intracellular calcium levels. These effects are believed to contribute to the neuroprotective and cognitive-enhancing properties of N-(2,4-dimethoxyphenyl)benzamide.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its ability to improve cognitive function and enhance synaptic plasticity, which can be useful in studying the mechanisms underlying various neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)benzamide, including:
1. Further investigation of its mechanism of action to better understand its neuroprotective and cognitive-enhancing properties.
2. Development of more potent and selective N-(2,4-dimethoxyphenyl)benzamide analogs for the treatment of neurological disorders.
3. Clinical trials to evaluate the efficacy of N-(2,4-dimethoxyphenyl)benzamide in the treatment of other neurological disorders, such as Huntington's disease and Parkinson's disease.
4. Studies to investigate the long-term effects of N-(2,4-dimethoxyphenyl)benzamide treatment on cognitive function and neuronal health.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)benzamide is a promising compound with potential therapeutic applications in various neurological disorders. Its neuroprotective and cognitive-enhancing properties make it a valuable tool for studying the mechanisms underlying these disorders. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in the treatment of neurological disorders.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoyl chloride with aniline in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dimethoxyphenyl)benzamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N-(2,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function, reduce neuronal death, and enhance synaptic plasticity. In clinical trials, N-(2,4-dimethoxyphenyl)benzamide has demonstrated significant improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-12-8-9-13(14(10-12)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) |
InChIキー |
FYPKUBRKVLWCJB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



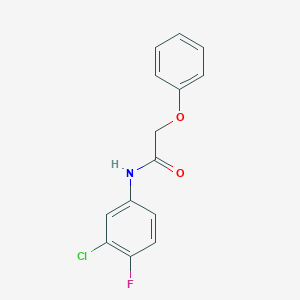
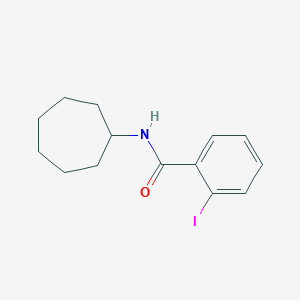

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
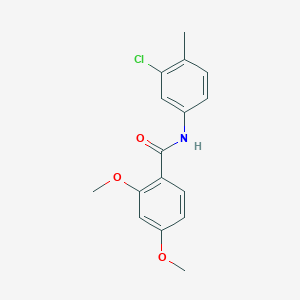

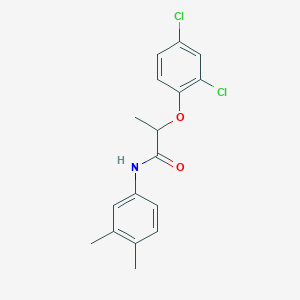


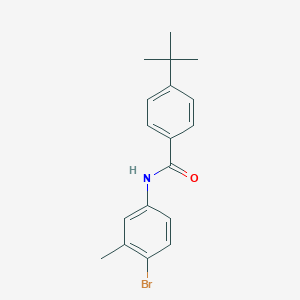

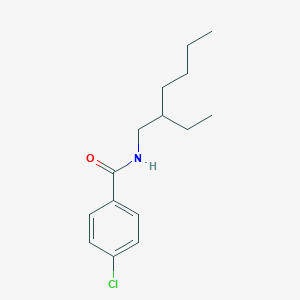

![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)